(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a benzo[b]thiophene derivative featuring an acrylamide linker, a cyano group, and a 4-fluorophenyl substituent. Its molecular formula is C₂₁H₁₈FN₃O₃S, with a molecular weight of 411.45 g/mol. The (E)-configuration of the acrylamide double bond is critical for its spatial orientation and interaction with biological targets.
Synthesis typically involves:
Preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Cyanoacetylation to form an intermediate.
Knoevenagel condensation with 4-fluorobenzaldehyde under acidic catalysis (e.g., piperidine/acetic acid) .
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-2-27-21(26)18-16-5-3-4-6-17(16)28-20(18)24-19(25)14(12-23)11-13-7-9-15(22)10-8-13/h7-11H,2-6H2,1H3,(H,24,25)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPQDJSIZGQZNY-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(C=C3)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. Its structure features a thiophene ring, a cyano group, and a fluorinated phenyl group, which contribute to its unique properties and potential therapeutic applications. This article reviews the compound's biological activity, focusing on its antibacterial, antioxidant, and analgesic effects.
- Molecular Formula : C19H17FN2O3S
- Molecular Weight : 372.41 g/mol
- Structural Characteristics : The compound includes a tetrahydrobenzo[b]thiophene core that is often associated with various biological activities, including antitumor and anti-inflammatory effects .
1. Antibacterial Activity
Studies have demonstrated that this compound exhibits significant antibacterial properties.
- Methodology : The antibacterial activity was evaluated using the agar diffusion method against several bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The diameter of the inhibition zones was measured to assess efficacy .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | B. subtilis | 18 |
| S. aureus | 20 | |
| E. coli | 15 |
The results indicated that the compound's antibacterial activity is potentially enhanced by the presence of the fluorinated phenyl group, which may improve binding to bacterial targets .
2. Antioxidant Activity
The antioxidant properties of this compound were assessed through various assays including DPPH radical scavenging and lipid peroxidation inhibition tests.
- Findings : The compound demonstrated significant radical scavenging activity compared to standard antioxidants at a concentration of 100 µM.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 45 |
| Lipid Peroxidation Inhibition | 50 |
These findings suggest that the unique structural features of the compound contribute to its ability to neutralize free radicals effectively .
3. Analgesic Activity
Research has shown that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit analgesic effects.
- Methodology : The hot plate method was utilized to evaluate the analgesic activity in animal models.
| Compound | Analgesic Activity (Latency Time in seconds) |
|---|---|
| This compound | 12.5 |
This latency time indicates a significant analgesic effect compared to control groups .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a lead compound in drug development:
- Antitumor Activity : A study involving molecular docking analysis suggested that compounds with a similar structure inhibit tubulin polymerization, leading to potential antitumor effects .
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affect biological activity. For instance, hydroxyl substituents enhance antioxidant properties while dimethylamino groups improve antibacterial efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that thiophene derivatives exhibit notable anticancer properties. For instance, compounds structurally related to (E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been shown to act as selective topoisomerase II inhibitors. This mechanism disrupts DNA replication in cancer cells, leading to cell death.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cancer Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2,5-Dimethylthiophene Derivative | Breast, Colon, Lung, Prostate | Low Micromolar | Topoisomerase II Inhibition |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
Thiophene-based compounds are also recognized for their anti-inflammatory effects. They inhibit key enzymes involved in inflammation pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have reported that certain thiophene derivatives demonstrate significant inhibitory activity against these enzymes.
Table 2: Anti-inflammatory Activity of Thiophene Derivatives
| Compound | Target Enzyme | IC50 (µM) | Observed Effects |
|---|---|---|---|
| Thiophene Derivative A | COX | 29.2 | Reduced Pro-inflammatory Cytokines |
| Thiophene Derivative B | LOX | 6.0 | Anti-inflammatory Activity |
Anticancer Effects
A study evaluated a compound structurally related to this compound against various cancer cell lines. The results indicated promising anticancer activity with low IC50 values.
Anti-inflammatory Research
Another investigation assessed the anti-inflammatory properties of thiophene derivatives. The study found significant reductions in pro-inflammatory cytokines when these compounds were administered in vivo.
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., 4-NO₂) reduce antioxidant activity but enhance stability.
- Phenolic hydroxyl groups (e.g., 4-OH) significantly boost antioxidant capacity due to radical scavenging .
- 4-Fluoro substitution balances lipophilicity and moderate bioactivity, making the target compound a versatile candidate for further optimization .
Core Structure Modifications
Modifications to the benzo[b]thiophene core alter steric and electronic properties:
Key Findings :
- Cyclohepta[b]thiophene derivatives exhibit higher molecular weights and altered pharmacokinetics .
- Thieno[2,3-b]pyridine hybrids show enhanced anticancer activity due to improved DNA intercalation .
Stereochemical Variations
The (E)-configuration of the acrylamide linker is crucial for bioactivity:
Key Findings :
- The (E)-isomer’s linear conformation facilitates better alignment with biological targets compared to the bent (Z)-isomer .
Research Implications
The target compound’s 4-fluoro substitution and benzo[b]thiophene core position it as a promising lead for:
Antioxidant therapies : While less potent than 4-OH derivatives, it offers superior metabolic stability.
Antimicrobial agents: Moderate activity against S.
Kinase inhibition: Structural analogs with similar scaffolds inhibit tyrosine kinases (e.g., EGFR) at nanomolar ranges .
Preparation Methods
Core Structure Formation: Tetrahydrobenzo[b]Thiophene Synthesis
The tetrahydrobenzo[b]thiophene core is synthesized via the Gewald reaction , a multicomponent cyclization involving cyclohexanone, sulfur, and a cyanoacetamide derivative.
Reaction Conditions and Reagents
- Reactants : Cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), elemental sulfur (10 mmol).
- Catalyst : Morpholine or piperidine (0.2 mL).
- Solvent : Ethanol (50 mL).
- Conditions : Reflux at 80°C for 8–12 hours.
The reaction yields ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound A), a critical intermediate.
Table 1: Gewald Reaction Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 80°C | 78–82 |
| Catalyst | Piperidine | 82 |
| Reaction Time | 10 hours | 80 |
Knoevenagel Condensation for Acrylamido Side Chain
The acrylamido group with the 4-fluorophenyl substituent is introduced via Knoevenagel condensation between Compound A and 4-fluorobenzaldehyde.
Standard Protocol
- Reactants : Compound A (10 mmol), 4-fluorobenzaldehyde (11 mmol).
- Catalyst System : Piperidine (0.35 mL) and acetic acid (1.3 mL).
- Solvent : Toluene (50 mL).
- Conditions : Reflux at 110°C for 5–6 hours.
The reaction proceeds via deprotonation of the active methylene group in Compound A, followed by nucleophilic attack on the aldehyde. The E-isomer predominates due to steric hindrance during imine formation.
Table 2: Condensation Variants
| Catalytic System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine/AcOH | Toluene | 6 | 75 |
| Sodium ethoxide | Ethanol | 3 | 68 |
| DBU | DMF | 4 | 72 |
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A modified approach combines the Gewald reaction and Knoevenagel condensation in a single pot:
- Cyclohexanone, ethyl cyanoacetate, and sulfur undergo cyclization.
- Without isolating Compound A, 4-fluorobenzaldehyde and piperidine are added.
- Reflux in ethanol for 12 hours yields the target compound directly (65% yield).
Mechanistic Insights
Cyclization Step
The Gewald reaction proceeds via:
Purification and Characterization
Work-Up Procedures
Spectroscopic Data
Table 3: Characterization of Target Compound
| Technique | Key Data |
|---|---|
| IR (cm⁻¹) | 3418 (N–H), 2214 (C≡N), 1675 (C=O) |
| ¹H NMR (DMSO) | δ 1.40 (t, 3H, –CH₃), 7.50–8.25 (m, Ar–H) |
| MS (m/z) | 438 (M⁺) |
Industrial-Scale Considerations
Continuous Flow Synthesis
Challenges and Optimization
Byproduct Formation
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?
The compound can be synthesized via Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes (e.g., 4-fluorobenzaldehyde). Key parameters include:
- Solvent system : Toluene with catalytic piperidine and acetic acid (0.35 mL and 1.3 mL per 50 mL solvent, respectively) .
- Reaction time : 5–6 hours under reflux, monitored by TLC for completion .
- Purification : Recrystallization using alcohols (e.g., methanol) to achieve yields of 72–94% .
Q. How can structural characterization be systematically performed to confirm the compound’s identity?
Use a combination of spectroscopic techniques:
- IR spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O ester at ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Confirm the acrylamido group’s (E)-configuration via coupling constants (e.g., J = 12–16 Hz for trans double bonds) and aromatic proton integration .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What solvent systems are effective for purification, and how do they impact crystallinity?
Recrystallization in alcohol-based solvents (e.g., methanol, ethanol) is optimal. For example:
- Methanol : Produces high-purity crystals with defined melting points (e.g., 191–199°C) .
- Benzene:ethyl acetate (4:1) : Enhances solubility of intermediates during TLC analysis .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, dosage, exposure time). For instance, anti-inflammatory activity in RAW264.7 macrophages vs. cytotoxicity in HeLa cells .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 3,4-dimethoxyphenyl) to isolate structure-activity relationships (SAR) .
- Mechanistic studies : Use molecular docking to predict interactions with targets like COX-2 or NF-κB pathways .
Q. What strategies can improve the compound’s metabolic stability for in vivo studies?
- Prodrug design : Modify the ethyl ester group to a more hydrolytically stable moiety (e.g., tert-butyl ester) .
- Cyano group substitution : Replace the cyano group with bioisosteres (e.g., trifluoromethyl) to reduce susceptibility to enzymatic degradation .
- Pharmacokinetic profiling : Conduct microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots .
Q. How does the tetrahydrobenzo[b]thiophene core influence electronic properties compared to analogous scaffolds?
- Computational analysis : Perform DFT calculations to map electron density distributions. The thiophene core’s sulfur atom enhances π-electron delocalization, increasing electrophilicity at the acrylamido group .
- Comparative studies : Synthesize analogs with furan or pyrrole cores; evaluate differences in reactivity via Hammett plots .
Q. What methodologies address low reproducibility in biological assays involving this compound?
- Strict quality control : Validate compound purity (>95% via HPLC) and storage conditions (desiccated at -20°C) .
- Assay standardization : Use positive controls (e.g., diclofenac for anti-inflammatory assays) and minimize DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .
- Batch-to-batch consistency : Document synthetic parameters (e.g., stirring rate, cooling gradients) to minimize variability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in antioxidant vs. pro-oxidant activity reports?
- Dose-dependent effects : Test a wide concentration range (e.g., 1–100 µM) to identify therapeutic vs. toxic thresholds .
- Redox environment : Assess activity under varying oxidative conditions (e.g., H₂O₂ exposure in cancer vs. normal cells) .
- Electron paramagnetic resonance (EPR) : Directly measure radical scavenging capacity to validate antioxidant claims .
Q. Why do some studies report high enzyme inhibition while others show negligible activity?
- Enzyme isoform specificity : Test against multiple isoforms (e.g., COX-1 vs. COX-2) .
- Allosteric vs. competitive binding : Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms .
- Crystallography : Resolve co-crystal structures to identify binding poses and key residues (e.g., hydrophobic interactions with the 4-fluorophenyl group) .
Methodological Recommendations
Q. What in silico tools are recommended for predicting biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary target identification .
- QSAR models : Utilize datasets from PubChem BioAssay to train predictive models for anti-inflammatory or anticancer activity .
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .
Q. How can researchers optimize reaction scalability without compromising purity?
- Flow chemistry : Implement continuous flow reactors for precise control of temperature and reagent ratios, reducing side products .
- Green solvents : Replace toluene with cyclopentyl methyl ether (CPME) to improve safety and ease of removal .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
